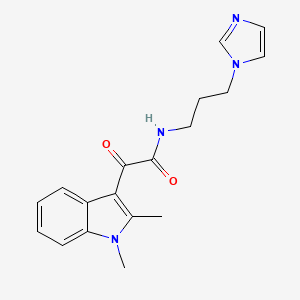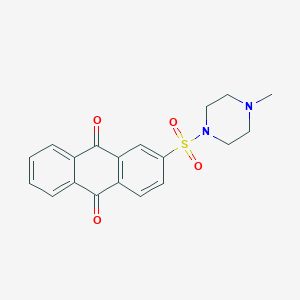![molecular formula C19H17N5S B2736382 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-16-8](/img/structure/B2736382.png)
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in medicinal chemistry . Pyridazines, on the other hand, are six-membered heterocyclic compounds with two nitrogen atoms. They are less common but have been studied for various applications .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Pyridazines can be synthesized through reactions involving monosubstituted tetrazine or tetrazine-based fused rings .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole. Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents. They can react with various electrophiles and nucleophiles, leading to the formation of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and pyridazines can vary greatly depending on their specific structures and substituents. Some triazoles exhibit excellent insensitivity toward external stimuli and good detonation performance .Scientific Research Applications
Energetic Materials
Compounds with a [1,2,4]triazolo[4,3-b] structure have been effectively synthesized and used in the creation of energetic materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They are comparable to the current secondary-explosive benchmark, CL-20 .
Heat-Resistant Explosives
Certain compounds with a [1,2,4]triazolo[4,3-b] structure have remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These properties make them outperform all current heat-resistant explosives .
Primary Explosives
Some [1,2,4]triazolo[4,3-b] compounds are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
Antimicrobial Agents
Compounds with a [1,2,4]triazolo[4,3-b] structure have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . They have been found to display a broad spectrum of antimicrobial activities .
Anticancer Agents
1,3,4-Thiadiazoles, which can be synthesized using hydrazonoyl halides as precursors, have been found to display anticancer activities .
Antioxidants
1,3,4-Thiadiazoles also exhibit antioxidant activities .
Antidepressants
1,3,4-Thiadiazoles have been found to have antidepressant activities .
Anticonvulsants
1,3,4-Thiadiazoles have been found to have anticonvulsant activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-5-6-14(2)16(10-13)12-25-18-8-7-17-21-22-19(24(17)23-18)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATQPQPHHPJRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)




![2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2736316.png)



